2-methylpyrrolidine-2-carboxamide

Vue d'ensemble

Description

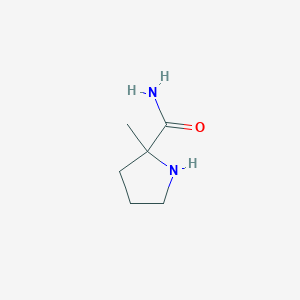

2-methylpyrrolidine-2-carboxamide is an organic compound with the molecular formula C6H12N2O It is a derivative of proline, an amino acid, and features a methyl group attached to the nitrogen atom of the proline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-methylpyrrolidine-2-carboxamide typically involves the amidation of 2-methylproline. One method involves the use of 5-hydroxy-2-pentanone as the starting material, which is then condensed with a cyaniding reagent and hydrolyzed to obtain 2-amino-5-hydroxy-2-methyl pentanoic acid. This intermediate is then salified and resolved to precipitate optically active 2-amino-5-hydroxy-2-methylvaleric acid. The final steps involve protecting the amino group, chlorinating the compound, and cyclizing it to obtain this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable amidation processes. One such method involves the use of biocatalysts in organic solvents, which allows for high conversion rates and optical purity. For example, the use of immobilized CalB variant and ammonia in 2-methyl-2-butanol at elevated temperatures has been shown to be effective .

Analyse Des Réactions Chimiques

Types of Reactions

2-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.

Reduction: Reduction reactions can convert the amide group into an amine.

Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Anticancer Agents

Recent studies have highlighted the potential of 2-methylpyrrolidine-2-carboxamide derivatives in cancer therapy. For instance, compounds derived from this structure have been investigated for their ability to inhibit specific enzymes involved in tumor progression.

- Case Study : A series of pyrrole-based compounds, including derivatives of this compound, were synthesized and evaluated for their inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). These compounds demonstrated promising anticancer activity by reducing inflammation associated with tumor microenvironments, indicating their potential as dual inhibitors in cancer treatment .

Neuropharmacology

The compound has been explored for its effects on the central nervous system, particularly as a selective inverse agonist at histamine H3 receptors.

- Case Study : CEP-26401 (irdabisant), a potent H3 receptor inverse agonist, incorporates a chiral 2-methylpyrrolidine moiety. This compound has shown efficacy in enhancing cognitive functions and is being evaluated for its therapeutic potential in neurological disorders .

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified into multiple bioactive molecules.

| Compound | Application |

|---|---|

| CEP-26401 | H3 receptor inverse agonist |

| mPGES-1/sEH inhibitors | Anticancer agents |

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound derivatives is essential for optimizing their pharmacological profiles. Modifications at specific positions on the pyrrolidine ring can significantly affect biological activity.

Computational Studies

In silico modeling has been employed to predict the binding affinity of these compounds to various biological targets, facilitating the design of more effective inhibitors .

Mécanisme D'action

The mechanism of action of 2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The presence of the methyl group on the proline ring can influence its binding affinity and specificity for these enzymes, thereby affecting the overall reaction kinetics and product formation .

Comparaison Avec Des Composés Similaires

2-methylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

Prolinamide: Lacks the methyl group, which can affect its reactivity and binding properties.

N-Methylprolinamide: Similar structure but with different stereochemistry, which can influence its biological activity.

2-Methylpyrrolidine: Lacks the amide group, making it less versatile in chemical reactions.

The uniqueness of this compound lies in its specific structure, which combines the properties of both proline and an amide group, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

2-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNYMVMZKFIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.